

Application Notes and Protocols for Tertiary Amine Synthesis using Sodium Triacetoxyborohydride

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Compound of Interest

Compound Name: Sodium triacetoxyborohydride

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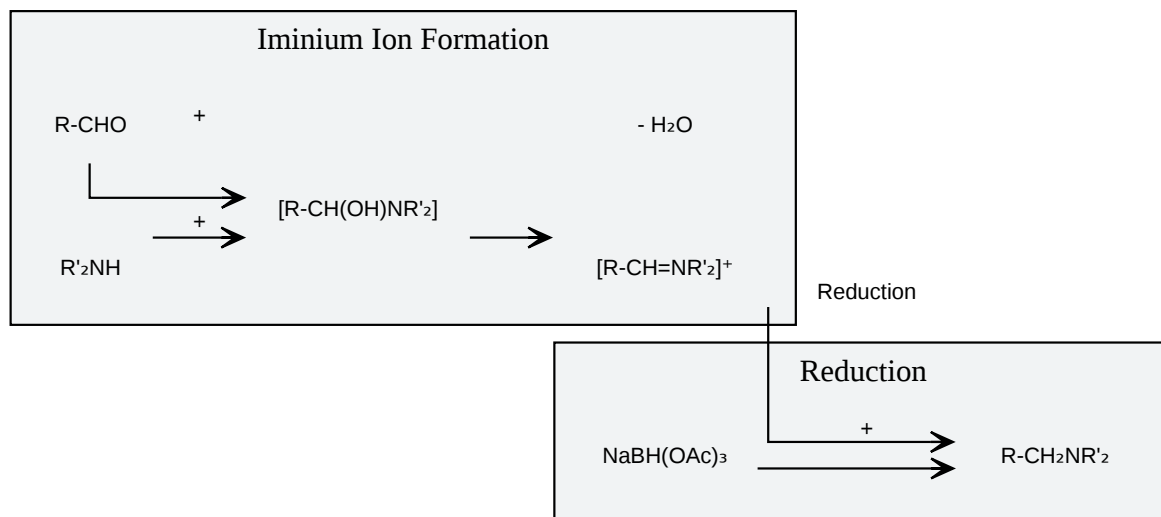
Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), often abbreviated as STAB-H, has emerged as a reagent of choice for the reductive amination of aldehydes and ketones, providing a mild, efficient, and highly selective method for the synthesis of tertiary amines.[1][2][3] Its utility is particularly valuable in the synthesis of complex molecules within the pharmaceutical and agrochemical industries due to its broad functional group tolerance and high yields.[2][4][5] This document provides detailed application notes, experimental protocols, and supporting data for the synthesis of tertiary amines using this versatile reagent.

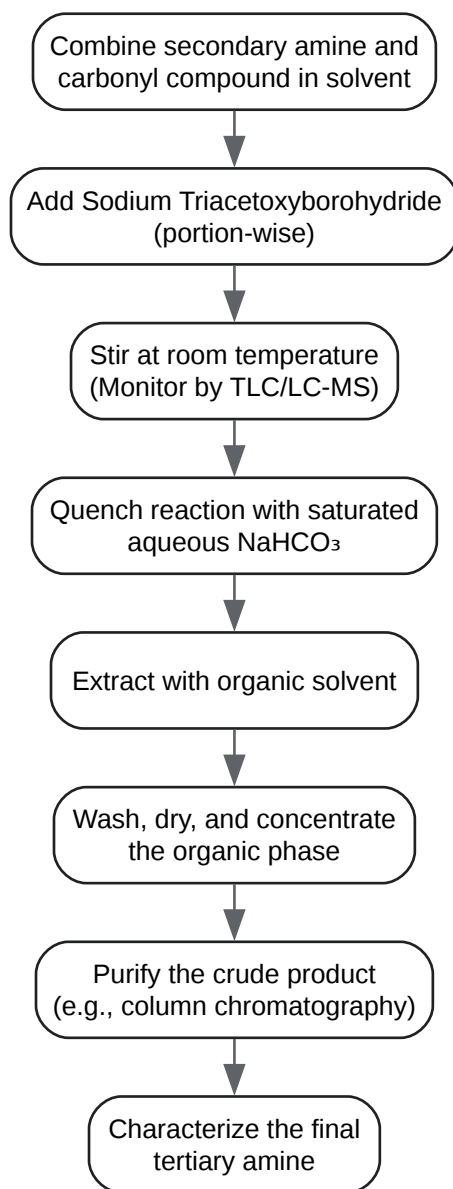
The key advantages of using **sodium triacetoxyborohydride** include its ability to selectively reduce the intermediate iminium ion in the presence of the starting carbonyl compound, allowing for a convenient one-pot reaction.[6][7] The reaction proceeds under mild, often ambient temperature conditions, and is compatible with a wide range of solvents, with 1,2-dichloroethane (DCE) and tetrahydrofuran (THF) being the most commonly employed.[3] Furthermore, STAB-H tolerates various sensitive functional groups such as esters, amides, nitro groups, and acetals, which might be reduced by harsher reducing agents.[1][3]

Reaction Mechanism and Workflow

The reductive amination process begins with the reaction between a secondary amine and a carbonyl compound (aldehyde or ketone) to form a carbinolamine intermediate. This

intermediate then dehydrates to generate an iminium ion. **Sodium triacetoxyborohydride**, a mild hydride donor, selectively reduces the iminium ion to yield the final tertiary amine product. The steric bulk and the electron-withdrawing acetate groups on the boron atom temper the reactivity of the hydride, preventing the reduction of the less reactive aldehyde or ketone starting material.^{[2][6]}





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